Balanced Pan-Pim Inhibition Profile Versus SGI-1776 and AZD1208
CX-6258 hydrochloride hydrate provides balanced inhibition across all three Pim isoforms, whereas SGI-1776 exhibits pronounced selectivity bias toward Pim-1 and AZD1208 shows sub-nanomolar Pim-1 potency that does not translate to sustained clinical benefit. In cell-free radiometric assays using human recombinant kinases, CX-6258 inhibits Pim-1, Pim-2, and Pim-3 with IC50 values of 5 nM, 25 nM, and 16 nM, respectively [1]. In contrast, SGI-1776 inhibits Pim-1 with IC50 of 7 nM but demonstrates substantially weaker activity against Pim-2 (IC50 363 nM, 52-fold selectivity ratio) and Pim-3 (IC50 69 nM, 10-fold selectivity ratio) [2]. AZD1208 achieves sub-nanomolar Pim-1 inhibition (IC50 0.4 nM) with Pim-2 and Pim-3 IC50 values of 5 nM and 1.9 nM, respectively, but Phase 1 development was discontinued due to insufficient target modulation .
| Evidence Dimension | Pim kinase isoform inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | Pim-1: 5 nM; Pim-2: 25 nM; Pim-3: 16 nM |
| Comparator Or Baseline | SGI-1776: Pim-1 7 nM, Pim-2 363 nM, Pim-3 69 nM; AZD1208: Pim-1 0.4 nM, Pim-2 5 nM, Pim-3 1.9 nM |
| Quantified Difference | CX-6258 maintains Pim-2 potency 14.5-fold greater than SGI-1776; SGI-1776 exhibits 52-fold Pim-1/Pim-2 selectivity gap vs. CX-6258's 5-fold balanced profile. |
| Conditions | Cell-free radiometric assays with human recombinant Pim-1 (ATP=30 μM), Pim-2 (ATP=5 μM), and Pim-3 (ATP=155 μM) using RSRHSSYPAGT substrate |
Why This Matters
Balanced pan-Pim inhibition is mechanistically required to overcome compensatory signaling among Pim family members, making CX-6258 the appropriate selection for studies where Pim-2 and Pim-3 activity must be concurrently suppressed.
- [1] TargetMol. CX-6258 hydrochloride (Catalog No. T6148) Technical Datasheet. IC50 values from radiometric kinase assays. View Source
- [2] Gulla A, et al. The status of clinical trials for PIM kinase inhibitors and their activity. Cancers (Basel). 2024;16(3):535. Table 3. View Source
